(S)-benzyl 1-chloropropan-2-ylcarbamate
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Overview
Description
(S)-benzyl 1-chloropropan-2-ylcarbamate is an organic compound with a unique structure that includes a benzyl group, a chloropropyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 1-chloropropan-2-ylcarbamate typically involves the reaction of (S)-1-chloropropan-2-ol with benzyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can help in maintaining the anhydrous environment and precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-benzyl 1-chloropropan-2-ylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Hydrolysis: Benzylamine and carbon dioxide.
Oxidation: Benzaldehyde or benzoic acid.
Scientific Research Applications
(S)-benzyl 1-chloropropan-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-benzyl 1-chloropropan-2-ylcarbamate involves its reactivity with nucleophiles and its ability to form stable carbamate linkages. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in medicinal chemistry, where it may interact with active sites of enzymes to form covalent bonds, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
®-benzyl 1-chloropropan-2-ylcarbamate: The enantiomer of the compound with similar reactivity but different stereochemistry.
Benzyl 1-chloropropan-2-ylcarbamate: The racemic mixture of both enantiomers.
Benzyl carbamate: Lacks the chloropropyl group, leading to different reactivity and applications.
Uniqueness
(S)-benzyl 1-chloropropan-2-ylcarbamate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems. The presence of the chloropropyl group also adds to its versatility in chemical reactions compared to simpler carbamates.
Properties
IUPAC Name |
benzyl N-[(2S)-1-chloropropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXUQSKCPRXENP-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCl)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744452 |
Source
|
Record name | Benzyl [(2S)-1-chloropropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-24-6 |
Source
|
Record name | Benzyl [(2S)-1-chloropropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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